molecular formula C18H19N3O2 B11557996 2-[(4-methoxyphenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-enylidene]acetohydrazide

2-[(4-methoxyphenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-enylidene]acetohydrazide

Cat. No.: B11557996
M. Wt: 309.4 g/mol
InChI Key: POAXCXKNVAVZQP-PQEZBVRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl and phenylpropylidene groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves the reaction of 4-methoxyaniline with an appropriate aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with hydrazine hydrate to yield the desired acetohydrazide derivative. The reaction conditions often include refluxing in ethanol or methanol, with the presence of an acid catalyst to facilitate the formation of the Schiff base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]benzoic acid
  • 2-Methoxyphenyl isocyanate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C18H19N3O2/c1-23-17-11-9-16(10-12-17)19-14-18(22)21-20-13-5-8-15-6-3-2-4-7-15/h2-13,19H,14H2,1H3,(H,21,22)/b8-5-,20-13+

InChI Key

POAXCXKNVAVZQP-PQEZBVRXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NCC(=O)N/N=C/C=C\C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.